Spike Protein Binding Affinity: Direct Comparison with 5-Hydroxy-3',4',6,7,8-Pentamethoxyflavone (Cd8) from the Same Natural Source
In a surface plasmon resonance (SPR) assay, SARS-CoV-2 3CLpro-IN-23 (Cd3) demonstrated a KD of 0.79 μM for the SARS-CoV-2 spike protein. By comparison, the co‑isolated PMF 5-hydroxy-3',4',6,7,8-pentamethoxyflavone (Cd8) achieved a KD of 37.3 nM [1]. This 21‑fold difference in affinity highlights the unique binding characteristics of Cd3, which, while less potent than Cd8, offers a distinct structural scaffold for structure‑activity relationship (SAR) studies and potential optimization .
| Evidence Dimension | Spike protein binding affinity (KD) |
|---|---|
| Target Compound Data | 0.79 μM |
| Comparator Or Baseline | 5-hydroxy-3',4',6,7,8-pentamethoxyflavone (Cd8): 37.3 nM |
| Quantified Difference | Cd3 KD is approximately 21.2 times higher (weaker binding) than Cd8 |
| Conditions | SPR assay; recombinant SARS-CoV-2 spike protein |
Why This Matters
Procurement of Cd3 enables side-by-side SAR studies with a more potent congener, essential for elucidating the pharmacophore responsible for spike protein antagonism.
- [1] Liu TW, Hsu SJ, Hsieh YSY, Liu HK, Lee CK. Polymethoxyflavone from Citrus depressa as an inhibitor against various variants of SARS-CoV-2 spike protein. J Ethnopharmacol. 2024 Feb 10;320:117412. View Source
